molecular formula C21H24N4O2 B2900851 N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide CAS No. 1797573-74-0

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide

カタログ番号: B2900851
CAS番号: 1797573-74-0
分子量: 364.449
InChIキー: CJAYYODDWAPAON-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide is a synthetic organic compound designed for research applications. Its structure incorporates a 3-cyanopyridine group linked to a piperidine ring, a motif frequently found in compounds investigated for their potential to modulate biological targets . The 2-phenoxypropanamide moiety further enhances the molecule's complexity and potential for specific interactions. This specific architectural combination suggests the compound may be of significant interest in medicinal chemistry and pharmacology studies. Researchers can explore its potential as a key intermediate in organic synthesis or as a candidate for in vitro biological screening. Compounds with similar structural frameworks, particularly those featuring the 1-(3-cyanopyridin-2-yl)piperidine component, are the subject of ongoing research in various therapeutic areas, as evidenced by their presence in multiple patent applications . The full mechanism of action and specific research applications for this compound are subject to further investigation. Handling this material requires appropriate personal protective equipment and should be conducted in a well-ventilated laboratory setting. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-16(27-19-7-3-2-4-8-19)21(26)24-15-17-9-12-25(13-10-17)20-18(14-22)6-5-11-23-20/h2-8,11,16-17H,9-10,12-13,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAYYODDWAPAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCN(CC1)C2=C(C=CC=N2)C#N)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic: What synthetic routes are recommended for synthesizing N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide, and what key conditions require optimization?

Answer:
The synthesis typically involves multi-step pathways:

Piperidine functionalization : React 3-cyanopyridine with a piperidin-4-ylmethyl intermediate under alkaline conditions to form the 1-(3-cyanopyridin-2-yl)piperidine core .

Amide coupling : Condense the piperidine intermediate with 2-phenoxypropanoyl chloride or activated ester using condensing agents (e.g., EDC/HOBt) in anhydrous solvents (e.g., DMF or DCM) .
Key optimizations :

  • Catalysts : Palladium or nickel catalysts for cross-coupling steps .
  • Temperature : Maintain 0–5°C during sensitive steps (e.g., nitration or reduction) to avoid side reactions .
  • Purification : Use column chromatography (silica gel) or recrystallization for intermediates .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions on the piperidine and pyridine rings .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., ESI+ mode) .
  • Infrared Spectroscopy (IR) : Validate functional groups (e.g., cyano, amide) via characteristic absorption bands .

Advanced: How can researchers resolve discrepancies in biological activity data across assay formats?

Answer:
Discrepancies may arise from:

  • Assay conditions : Variations in pH, ionic strength, or solvent (DMSO concentration) can alter compound solubility/target interactions. Validate using standardized buffers (e.g., PBS at pH 7.4) and control for solvent effects .
  • Target specificity : Perform counter-screens against related receptors/enzymes (e.g., kinase panels) to rule off-target effects .
  • Data normalization : Use internal controls (e.g., reference inhibitors) and replicate experiments (n ≥ 3) to ensure reproducibility .

Advanced: What strategies improve yield during the final amide coupling step?

Answer:

  • Activation method : Replace traditional carbodiimides (EDC) with uronium-based reagents (HATU) to enhance coupling efficiency .
  • Solvent choice : Use polar aprotic solvents (e.g., DMF) to stabilize reactive intermediates .
  • Stoichiometry : Employ a 1.2–1.5 molar excess of the acyl donor to drive the reaction to completion .
  • Temperature : Conduct reactions at room temperature to minimize epimerization or degradation .

Basic: What biological targets are hypothesized for this compound based on structural analogs?

Answer:

  • Kinases : The 3-cyanopyridine moiety may interact with ATP-binding pockets in kinases (e.g., JAK2 or EGFR) .
  • GPCRs : Piperidine derivatives often target neurotransmitter receptors (e.g., dopamine D2 or serotonin 5-HT1A) .
  • Epigenetic regulators : The phenoxy group may intercalate into DNA or inhibit histone deacetylases (HDACs) .

Advanced: How can computational modeling predict binding modes and optimize this compound?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to screen against crystallized targets (e.g., PDB entries for kinases) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes and identify critical residues .
  • QSAR : Develop quantitative structure-activity relationship models using substituent electronic parameters (Hammett σ) to guide functional group modifications .

Basic: What safety precautions are essential during synthesis and handling?

Answer:

  • Ventilation : Use fume hoods for steps involving volatile solvents (e.g., DCM) or toxic gases (e.g., HCN byproducts) .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Waste disposal : Neutralize acidic/basic waste before disposal and segregate halogenated solvents .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the 3-cyanopyridin-2-yl group?

Answer:

  • Analog synthesis : Replace the cyano group with nitro, amino, or halogen substituents and compare bioactivity .
  • Bioisosteres : Substitute pyridine with pyrazine or pyrimidine rings to assess target selectivity .
  • Proteolysis targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade targets selectively .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。